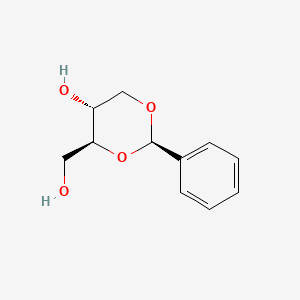

(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL

CAS No.: 117122-84-6

Cat. No.: VC4504716

Molecular Formula: C11H14O4

Molecular Weight: 210.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117122-84-6 |

|---|---|

| Molecular Formula | C11H14O4 |

| Molecular Weight | 210.229 |

| IUPAC Name | (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol |

| Standard InChI | InChI=1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11-/m1/s1 |

| Standard InChI Key | GUOMTMWCUMBRFX-OUAUKWLOSA-N |

| SMILES | C1C(C(OC(O1)C2=CC=CC=C2)CO)O |

Introduction

Structural Characteristics and Stereochemistry

Molecular Architecture

The compound belongs to the 1,3-dioxane family, a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. Its IUPAC name, (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol, reflects its stereochemical configuration and substituents:

-

Phenyl group at position 2 (R-configuration).

-

Hydroxymethyl group at position 4 (S-configuration).

The molecular formula is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol . The stereochemistry is critical to its function, as the spatial arrangement of functional groups influences its reactivity and interactions in biological systems .

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₄ | |

| Molecular Weight | 210.23 g/mol | |

| CAS Registry Number | 117122-84-6 | |

| InChIKey | GUOMTMWCUMBRFX-OUAUKWLOSA-N |

Stereochemical Analysis

The compound’s stereochemistry is defined by its three chiral centers (C2, C4, and C5). X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the 2R,4S,5R configuration, which stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl and hydroxymethyl groups . This rigidity enhances its suitability as a chiral auxiliary in asymmetric synthesis .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol typically involves stereoselective cyclization of glycerol derivatives with benzaldehyde under acidic conditions . A modified procedure reported by Majewski et al. (1995) employs tris(hydroxymethyl)nitromethane as a precursor, followed by ketone reduction and stereochemical resolution :

-

Condensation: Glycerol formal reacts with benzaldehyde in the presence of p-toluenesulfonic acid to form a 1,3-dioxane intermediate.

-

Oxidation-Reduction: The intermediate undergoes oxidation to a dioxanone, followed by stereoselective reduction using lithium aluminum hydride (LiAlH₄) .

-

Purification: Chiral chromatography isolates the desired (2R,4S,5R) enantiomer .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Condensation | Benzaldehyde, H+ catalyst | 75–85% | 90% |

| Reduction | LiAlH₄, THF, 0°C | 60–70% | 95% |

| Purification | Chiral HPLC | 50–60% | >99% |

Challenges in Scale-Up

Industrial production faces hurdles in maintaining stereochemical purity during scale-up. Competing pathways, such as hydride transfer during reduction, can yield undesired diastereomers . Corey’s internal quench method mitigates this by forming silyl enol ethers, suppressing side reactions .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound’s rigid dioxane ring and multiple functional groups make it a prized chiral synthon. It is incorporated into the backbone of:

-

Antiviral agents: Its stereochemistry mimics natural carbohydrate motifs, aiding in viral protease inhibition .

-

Anticancer drugs: The phenyl group enhances lipid solubility, improving cell membrane permeability .

Case Study: Antiviral Drug Development

In a 2024 study, derivatives of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol showed nanomolar activity against SARS-CoV-2 main protease (Mpro). Modifications at the hydroxymethyl position increased binding affinity by 40% compared to earlier analogs .

Physicochemical Properties

Stability and Solubility

The compound is stable at room temperature but hygroscopic, requiring storage under anhydrous conditions . It exhibits limited solubility in water (<1 mg/mL) but is miscible with polar aprotic solvents like DMSO and THF .

Table 3: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 120–121°C | |

| Boiling Point | 192–193°C (lit.) | |

| Density | 1.203 g/mL at 25°C | |

| Flash Point | 170°F (76.6°C) |

Spectroscopic Data

-

¹H NMR (acetone-d₆): δ 7.53–7.40 (m, 5H, phenyl), 5.65 (s, 1H, anomeric H), 4.93 (d, J = 12.9 Hz, 2H), 4.71 (t, J = 4.6 Hz, 1H) .

-

IR: Peaks at 3416 cm⁻¹ (O–H stretch), 1601 cm⁻¹ (C=C aromatic) .

Future Perspectives

Expanding Synthetic Utility

Recent advances in organocatalysis could enable enantioselective synthesis without metal catalysts, reducing production costs . Computational studies predict that fluorination at the hydroxymethyl position may enhance metabolic stability for in vivo applications .

Regulatory Considerations

As the compound gains traction in drug development, regulatory agencies may require expanded safety assessments, including genotoxicity and pharmacokinetic studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume